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Compound of Interest

Compound Name:
5-Chloro-3-hydroxy-2-

methylbenzoic acid

Cat. No.: B8605254 Get Quote

CAS: 1492040-90-0 | Molecular Formula: C8H7ClO3
Abstract 5-Chloro-3-hydroxy-2-methylbenzoic acid is a trisubstituted benzoic acid derivative

serving as a critical scaffold in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors,

a class of targeted cancer therapies. This guide provides a comprehensive analysis of its

chemical identity, structural properties, synthetic pathways, and safety protocols for

researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis
This compound is characterized by a benzoic acid core substituted with a methyl group at the

ortho position (C2), a hydroxyl group at the meta position (C3), and a chlorine atom at the meta

position relative to the carboxyl group (C5). This specific substitution pattern creates a unique

electronic and steric environment, making it a valuable building block for structure-activity

relationship (SAR) studies.
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Identifier Value

Chemical Name 5-Chloro-3-hydroxy-2-methylbenzoic acid

CAS Number 1492040-90-0

Molecular Formula C₈H₇ClO₃

Molecular Weight 186.59 g/mol

InChIKey KURYZEKCRNFQCZ-UHFFFAOYSA-N

SMILES CC1=C(C(=CC(=C1)Cl)O)C(=O)O

PubChem CID
Not explicitly indexed; Analogous to CID

84669642 (Methoxy derivative)

Structural Visualization
The following diagram illustrates the connectivity and functional group orientation.
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Caption: Structural connectivity of 5-Chloro-3-hydroxy-2-methylbenzoic acid showing

substituent positions and potential intramolecular interactions.
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Understanding the physical properties is essential for optimizing reaction conditions and

purification methods.

Property
Value

(Predicted/Experimental)
Significance

Physical State Solid (Powder) Handling and dosing.

Melting Point >200°C (Decomposes)
High thermal stability for cross-

coupling reactions.

pKa (COOH) ~3.5 - 4.0
Acidic character; forms salts

with bases.

pKa (OH) ~9.5 - 10.0
Phenolic acidity; susceptible to

deprotonation by strong bases.

LogP ~2.1

Moderate lipophilicity; soluble

in organic solvents (DMSO,

DMF, MeOH).

H-Bond Donors 2 (COOH, OH)
Critical for binding affinity in

biological targets.

H-Bond Acceptors 3 (C=O, OH, OH)
Interaction points for solvent or

receptor binding.

Synthesis & Reactivity
The synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid requires precise regiocontrol to

install the substituents in the 2, 3, and 5 positions. The most robust industrial route typically

proceeds via the nitration of 5-chloro-2-methylbenzoic acid, followed by reduction and

diazotization.

Synthetic Pathway (Step-by-Step)
Starting Material:5-Chloro-2-methylbenzoic acid (Commercially available).

Nitration: Electrophilic aromatic substitution using Nitric Acid/Sulfuric Acid. The methyl group

(activator) directs the nitro group to the ortho position (C3), while the chloro group
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(deactivator) and carboxyl group (deactivator) reinforce this regioselectivity or make C4/C6

less favorable.

Reduction: The nitro group at C3 is reduced to an amino group using Iron/HCl or

Hydrogenation (Pd/C).

Diazotization & Hydrolysis: The amino group is converted to a diazonium salt

(NaNO₂/H₂SO₄) and subsequently hydrolyzed (boiling water/acid) to the hydroxyl group.

Reaction Workflow Diagram
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Start: 5-Chloro-2-methylbenzoic acid

Step 1: Nitration
(HNO3, H2SO4)

Intermediate: 5-Chloro-2-methyl-3-nitrobenzoic acid

Step 2: Reduction
(Fe/HCl or H2/Pd)

Intermediate: 3-Amino-5-chloro-2-methylbenzoic acid

Step 3: Diazotization & Hydrolysis
(1. NaNO2, H2SO4; 2. H2O, Heat)

Product: 5-Chloro-3-hydroxy-2-methylbenzoic acid

Click to download full resolution via product page
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Caption: Synthetic route from 5-chloro-2-methylbenzoic acid via nitration, reduction, and

Sandmeyer-type hydroxylation.

Alternative Route (Iodination)
In some high-value applications (e.g., GSK patents), the 3-iodo analog (5-chloro-3-iodo-2-

methylbenzoic acid) is synthesized first (via Sandmeyer iodination of the amine) and then

converted to the hydroxyl group or used directly for ether coupling.

Applications in Drug Development
This compound is primarily utilized as a scaffold for EZH2 Inhibitors. EZH2 is a histone

methyltransferase that is often overexpressed in cancers (e.g., lymphoma, solid tumors).

Mechanism: The benzoic acid moiety mimics the binding of the cofactor SAM (S-

adenosylmethionine) or the histone substrate.

Functionalization: The C3-Hydroxyl group is often alkylated with complex side chains (e.g.,

piperidine or cyclohexane derivatives) to extend into the solvent channel of the enzyme,

improving potency and solubility.

Reference: GlaxoSmithKline patents (e.g., WO2014107277A1) utilize this core structure to

generate libraries of substituted benzamides.

Safety & Handling Protocols
As a halogenated phenol/benzoic acid derivative, standard chemical safety protocols apply. It is

classified as an Irritant.

GHS Classification
H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Decision Tree
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Handling 5-Chloro-3-hydroxy-2-methylbenzoic acid

PPE Check:
Gloves, Goggles, Lab Coat?

Fume Hood Available?

Yes

Exposure Type?

Yes

Skin Contact Eye Contact Inhalation

Wash with soap & water
(15 mins)

Rinse cautiously with water
(15 mins)

Move to fresh air;
Seek medical advice

Click to download full resolution via product page

Caption: Safety decision tree for handling exposure incidents based on GHS H315/H319/H335

classifications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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